5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione
Overview
Description
5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione is a pyrido[2,3-d]pyrimidine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo nitration, chlorination, and methylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group under specific conditions.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3,8-trimethyl-6-nitro-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione
- 5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7 (1H,3H,8H)-trione
Uniqueness
5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione is unique due to its specific substitution pattern and the presence of both nitro and chloro groups.
Properties
IUPAC Name |
5-chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O5/c1-12-7-4(5(11)6(9(12)17)15(19)20)8(16)14(3)10(18)13(7)2/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBAFUZNTAZXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)[N+](=O)[O-])Cl)C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379672 | |
Record name | 5-chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254753-80-5 | |
Record name | 5-chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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